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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)piperazine

Cat. No.: B140597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 1-(2-
Hydroxyethyl)piperazine, a key building block in the synthesis of various pharmaceutical
compounds. The guide details the Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic data, offering insights into the molecular structure and functional groups of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of an organic molecule.

'H NMR Spectral Data

The 'H NMR spectrum of 1-(2-Hydroxyethyl)piperazine was acquired in deuterated
chloroform (CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift

Signal Multiplicity Integration Assignment
(ppm)
a 3.64 Triplet 2H -CH2-OH
b 2.90 Broad Singlet 1H -OH, -NH
c 2.52 Triplet 2H -N-CH2-CH2-OH
) Piperazine ring
d 2.48 Multiplet 8H

protons

Spectral Interpretation: The *H NMR spectrum displays four distinct signals corresponding to
the different proton environments in the molecule. The triplet at 3.64 ppm is assigned to the
methylene protons adjacent to the hydroxyl group. The broad singlet at 2.90 ppm is
characteristic of the exchangeable protons of the hydroxyl and the secondary amine groups.
The triplet at 2.52 ppm corresponds to the methylene protons on the ethyl group attached to
the piperazine nitrogen. The multiplet at 2.48 ppm represents the eight protons of the

piperazine ring.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Chemical Shift (ppm) Assighment
60.5 -CH2-OH
59.3 -N-CH2-CH2-OH
53.9 Piperazine ring carbons (C3, C5)
46.0 Piperazine ring carbons (C2, C6)

Spectral Interpretation: The 13C NMR spectrum shows four signals, confirming the four distinct
carbon environments in 1-(2-Hydroxyethyl)piperazine. The signal at 60.5 ppm is attributed to
the carbon of the hydroxymethyl group. The peak at 59.3 ppm corresponds to the methylene
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carbon of the ethyl group attached to the piperazine ring. The two signals at 53.9 ppm and 46.0
ppm are assigned to the non-equivalent carbons of the piperazine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Functional Group

Wavenumber (cm~—2) Intensity .
Assignment
O-H (alcohol) and N-H
3350-3150 Strong, Broad ) )
(secondary amine) stretching
2940-2800 Strong C-H (alkane) stretching
1450 Medium C-H bending
1150-1050 Strong C-N stretching
1050-1000 Strong C-O stretching

Spectral Interpretation: The IR spectrum of 1-(2-Hydroxyethyl)piperazine exhibits
characteristic absorption bands confirming its structure. A strong and broad band in the region
of 3350-3150 cm~1 is indicative of the O-H stretching of the alcohol and N-H stretching of the
secondary amine, likely with hydrogen bonding. The strong absorptions in the 2940-2800 cm~1
range are due to the C-H stretching of the alkyl groups. The presence of strong bands for C-N
stretching (1150-1050 cm~1*) and C-O stretching (1050-1000 cm~?) further corroborates the
structure.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1-(2-Hydroxyethyl)piperazine was dissolved
in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.
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H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128

Relaxation Delay: 2.0 s

Spectral Width: 250 ppm

IR Spectroscopy

Sample Preparation: A thin film of neat 1-(2-Hydroxyethyl)piperazine was placed between two
potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 32

A background spectrum of the empty sample compartment was recorded prior to the sample
analysis.
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Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 1-(2-Hydroxyethyl)piperazine.

Sample Preparation

1-(2-Hydroxyethyl)piperazine

'
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\-
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Structural Elucidation
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Workflow for the spectroscopic analysis of 1-(2-Hydroxyethyl)piperazine.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Hydroxyethyl)piperazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b140597#spectral-data-of-1-2-hydroxyethyl-
piperazine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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